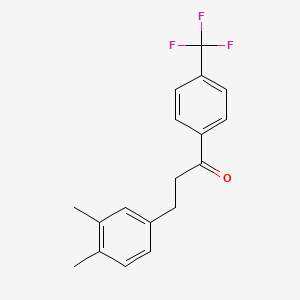

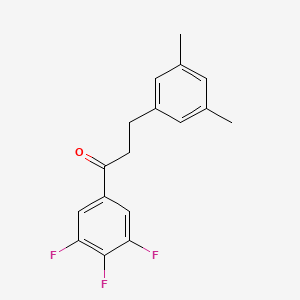

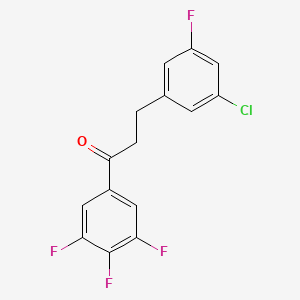

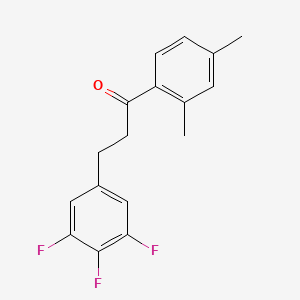

Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate involves the use of fourier transform infra-red (FT-IR), nuclear magnetic resonance (NMR), and electrospray ionization (ESI-MS) spectroscopic techniques to confirm the structure of the synthesized compound . Similarly, the synthesis of ethyl 7-chloro-2-oxoheptylate is achieved through a four-step process, starting with ethyl 2,2-diethoxyacetate and proceeding through cyclization and oxidation steps to obtain the final product . These methods could be adapted for the synthesis of Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate is typically confirmed using various spectroscopic techniques. For example, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was confirmed using IR, UV, and NMR spectroscopy, and its crystal structure was determined using X-ray diffraction . These techniques could be employed to analyze the molecular structure of Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate.

Chemical Reactions Analysis

The chemical reactivity and interactions of compounds can be studied using computational methods such as density functional theory (DFT). For instance, the bioactivity of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was explained by calculating HOMO-LUMO energies and using natural bond orbital (NBO) analysis to study intramolecular charge transfer . These methods can be used to predict the reactivity of Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ester compounds are influenced by their molecular structure. The compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, for example, exhibits intramolecular hydrogen bonds and π-π interactions, which contribute to its structural stability . Similar analyses can be conducted for Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate to understand its properties and potential applications.

科学的研究の応用

Antiproliferative Activity and Chemical Synthesis The antiproliferative activity of compounds related to Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate has been a subject of interest in cancer research. A study synthesized derivatives showing moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential applications in cancer treatment (Nurieva et al., 2015). This highlights the compound's relevance in synthesizing new antiproliferative agents.

Physicochemical Properties and Applications Investigations into similar compounds with trimethoxyphenyl groups have revealed insights into their physicochemical properties, fluorescence quenching, and potential for micellization in organized media. Such studies suggest these compounds could serve as probes in determining critical micelle concentrations of surfactants, offering utility in chemical and material sciences (Khan et al., 2016).

Biological Evaluation of Derivatives Research on bromophenol derivatives with structural similarities has shown significant inhibitory activities against enzymes like carbonic anhydrase I and II and acetylcholinesterase. These findings suggest the potential of Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate derivatives in developing treatments for conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders, demonstrating the compound's versatility in drug development (Boztaş et al., 2019).

Copolymer Synthesis The compound's framework has been utilized in synthesizing copolymers with styrene, leading to materials with high dipolar character and potentially unique physical properties, such as high glass transition temperatures and two-step decomposition processes. This suggests applications in material science, particularly in developing new polymers with specific mechanical and thermal properties (Kharas et al., 2013).

特性

IUPAC Name |

ethyl 7-oxo-7-(2,4,5-trimethoxyphenyl)heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c1-5-24-18(20)10-8-6-7-9-14(19)13-11-16(22-3)17(23-4)12-15(13)21-2/h11-12H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDFQIJJTAQYKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。